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Compound of Interest

Compound Name:
6-Chloro-7-methoxyimidazo[1,2-

a]pyridine

Cat. No.: B12827949 Get Quote

Introduction & Core Significance
6-Chloro-7-methoxyimidazo[1,2-a]pyridine is a high-value fused heterocyclic scaffold used

extensively in modern medicinal chemistry. It serves as a "privileged structure"—a molecular

framework capable of providing ligands for diverse biological targets, including GABA-A

receptors, p38 MAP kinases, and PI3K isoforms.

This specific derivative features a unique substitution pattern:

C6-Chloro: A strategic "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig), allowing expansion of the core into complex chemical space.

C7-Methoxy: An electron-donating group (EDG) that modulates the electron density of the

bicyclic system, influencing both the pKa of the bridgehead nitrogen and the solubility profile

of the final drug candidate.
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Identifier Value

Chemical Name 6-Chloro-7-methoxyimidazo[1,2-a]pyridine

CAS Number 1427368-12-4

Molecular Formula

C

H

ClN

O

Molecular Weight 182.61 g/mol

SMILES COC1=CC2=NC=CN2C=C1Cl

InChIKey HUJSXPONYSILII-UHFFFAOYSA-N

Physicochemical Profile (Predicted/Experimental)
Property Value / Description Context

Appearance Off-white to pale brown solid

Typical for purified

imidazopyridines; crude oils

are common.

LogP (Calc) ~1.8 – 2.1
Moderate lipophilicity; suitable

for CNS penetration.

TPSA ~26.5 Å²

Low polar surface area,

indicating good membrane

permeability.

pKa (Base) ~5.0 – 5.5

The N1 nitrogen is the basic

center. The 6-Cl (EWG) lowers

pKa, while 7-OMe (EDG)

partially restores it.

Solubility DMSO, Methanol, DCM

Limited solubility in water;

requires acidification for

aqueous stability.
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Synthetic Methodology
The most robust route to 6-Chloro-7-methoxyimidazo[1,2-a]pyridine is the Hantzsch-type

condensation of a substituted 2-aminopyridine with an

-halocarbonyl equivalent. This method is preferred over direct functionalization of the core due
to superior regiocontrol.

Retrosynthetic Analysis
The target molecule is disconnected at the imidazole ring, tracing back to 2-amino-5-chloro-4-

methoxypyridine and chloroacetaldehyde.

Experimental Protocol: Cyclization
Reaction Overview:

Step-by-Step Procedure:

Reagent Prep: Charge a round-bottom flask with 2-amino-5-chloro-4-methoxypyridine (1.0

equiv) [CAS: 662117-63-7].

Solvent: Suspend the starting material in Ethanol (10-15 volumes).

Electrophile Addition: Add Chloroacetaldehyde (40-50% wt. in water, 1.5 equiv). Note:

Chloroacetaldehyde dimethyl acetal can be used but requires acidic hydrolysis in situ.

Cyclization: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor by TLC/LCMS for the

disappearance of the aminopyridine.

Workup:

Cool to room temperature.

Concentrate under reduced pressure to remove ethanol.

Dilute the residue with water and neutralize with saturated NaHCO
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solution (pH ~8).[1] Critical Step: The product often precipitates as the free base upon
neutralization.

Purification: Extract with Ethyl Acetate (3x). Dry organics over Na

SO

.[1] If necessary, purify via flash column chromatography (SiO

, gradient 0-5% MeOH in DCM).

Synthesis Diagram (Graphviz)

Conditions

2-Amino-5-chloro-
4-methoxypyridine
(CAS 662117-63-7)

N-Alkylated
Intermediate

 N-Alkylation
(EtOH, Reflux)

Chloroacetaldehyde
(aq. or acetal)

6-Chloro-7-methoxy
imidazo[1,2-a]pyridine
(CAS 1427368-12-4)

 Cyclodehydration
(-H2O, -HCl)

1. Reflux 4-6h
2. NaHCO3 Neutralization

Click to download full resolution via product page

Caption: Hantzsch-type cyclization strategy for the regioselective synthesis of the imidazo[1,2-

a]pyridine core.

Medicinal Chemistry & SAR Logic
In drug design, this scaffold is rarely the final drug but a critical intermediate. Understanding its

reactivity profile is essential for library generation.

Structure-Activity Relationship (SAR) Map
Position 3 (C-H): Highly nucleophilic.
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Reactivity: Susceptible to electrophilic aromatic substitution (EAS).

Modifications: Halogenation (NIS/NBS), Formylation (Vilsmeier-Haack), or Mannich

reactions.

Position 6 (C-Cl): The "Growth Vector."

Reactivity: Aryl chloride suitable for Pd-catalyzed cross-coupling.

Utility: Used to attach hydrophobic tails or heteroaryl rings to access the binding pocket of

kinases or receptors.

Position 7 (C-OMe): Electronic Modulator.

Function: The methoxy group increases electron density in the pyridine ring, making the

C3 position more nucleophilic and the N1 nitrogen more basic compared to the 6-chloro-

only analog.

Reactivity Workflow Diagram
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Caption: Divergent functionalization pathways: C6 (Cross-coupling) vs. C3 (Electrophilic

substitution).
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Safety & Handling
Hazards: As a halogenated heterocyclic amine, treat as Irritant (Skin/Eye/Respiratory).

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Chloro-7-methoxyimidazo[1,2-a]pyridine: Technical
Reference Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12827949#6-chloro-7-methoxyimidazo-1-2-a-
pyridine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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